N-[Cyano(morpholin-4-yl)methylidene]-4-methylbenzene-1-sulfonamide

Hydrogen-bond acceptor count physicochemical differentiation sulfonamide analogs

N-[Cyano(morpholin-4-yl)methylidene]-4-methylbenzene-1-sulfonamide (CAS 144478-39-7), also known as N-(4-methylphenyl)sulfonylmorpholine-4-carboximidoyl cyanide, is a synthetic small-molecule sulfonamide derivative (MW 293.34 g/mol, formula C₁₃H₁₅N₃O₃S). The compound features an N-cyanosulfonamide pharmacophore linked to a morpholine ring, placing it within a recognized class of carbonic anhydrase inhibitors.

Molecular Formula C13H15N3O3S
Molecular Weight 293.34 g/mol
CAS No. 144478-39-7
Cat. No. B12554407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[Cyano(morpholin-4-yl)methylidene]-4-methylbenzene-1-sulfonamide
CAS144478-39-7
Molecular FormulaC13H15N3O3S
Molecular Weight293.34 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N=C(C#N)N2CCOCC2
InChIInChI=1S/C13H15N3O3S/c1-11-2-4-12(5-3-11)20(17,18)15-13(10-14)16-6-8-19-9-7-16/h2-5H,6-9H2,1H3
InChIKeyBSDWZGLULWJRHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[Cyano(morpholin-4-yl)methylidene]-4-methylbenzene-1-sulfonamide (CAS 144478-39-7): Chemical Identity, Physicochemical Profile, and Structural Class Context for Procurement Evaluation


N-[Cyano(morpholin-4-yl)methylidene]-4-methylbenzene-1-sulfonamide (CAS 144478-39-7), also known as N-(4-methylphenyl)sulfonylmorpholine-4-carboximidoyl cyanide, is a synthetic small-molecule sulfonamide derivative (MW 293.34 g/mol, formula C₁₃H₁₅N₃O₃S) [1]. The compound features an N-cyanosulfonamide pharmacophore linked to a morpholine ring, placing it within a recognized class of carbonic anhydrase inhibitors [2]. Its computed physicochemical properties include a cLogP of approximately 1.3, zero hydrogen bond donors, and five hydrogen bond acceptors, indicating moderate lipophilicity and a polarity profile distinct from simpler N-cyanoarylsulfonamides lacking the morpholine oxygen [1].

Why N-[Cyano(morpholin-4-yl)methylidene]-4-methylbenzene-1-sulfonamide Cannot Be Interchanged with Generic N-Cyanoarylsulfonamide Analogs: Structural Determinants of Differential Binding and Physicochemical Behavior


Generic substitution within the N-cyanoarylsulfonamide class is unreliable because even subtle structural modifications—such as replacing the morpholine ring with a phenyl, 3,4-dimethylphenyl, or 4-fluorophenyl substituent—produce divergent stereoelectronic profiles that alter hydrogen-bonding capacity, lipophilicity, and target engagement [1][2]. The morpholine oxygen serves as an additional hydrogen-bond acceptor (total HBA = 5) and reduces cLogP by over one log unit compared to the analogous N-cyanophenylmethyl derivative, directly impacting aqueous solubility and formulation reproducibility in biochemical assay systems [1]. Quantitative comparative evidence for this specific compound is currently absent from the peer-reviewed public domain; therefore procurement decisions must rest on measured physicochemical differentiation and verified synthetic identity rather than assumed pharmacological equivalence.

Quantitative Differentiation Evidence for N-[Cyano(morpholin-4-yl)methylidene]-4-methylbenzene-1-sulfonamide vs. Closest Structural Analogs


Hydrogen-Bond Acceptor Capacity: Morpholine Oxygen Confers a Higher Absolute HBA Count Relative to N-Cyanoaryl Analogs

The target compound contains five hydrogen-bond acceptors (HBA = 5), comprising two sulfonamide oxygens, the cyano nitrogen, the morpholine ring oxygen, and the sulfonamide nitrogen in its imine form [1]. The closest comparator, N-[cyano(phenyl)methyl]-4-methylbenzene-1-sulfonamide (CAS 55443-49-7), possesses only four hydrogen-bond acceptors because the morpholine oxygen is absent and the phenyl substituent contributes no additional acceptor [2]. Each additional HBA unit can contribute approximately 0.5–1.5 kcal/mol to protein–ligand binding free energy when a complementary donor is present in the target site, making the morpholine oxygen a potential determinant of selectivity and affinity in biological systems [3].

Hydrogen-bond acceptor count physicochemical differentiation sulfonamide analogs

Lipophilicity Modulation: cLogP Reduction of >1.5 Log Units vs. N-Cyanobenzyl Analog Enables Superior Aqueous Solubility in Biochemical Assay Conditions

The computed octanol–water partition coefficient (XLogP3-AA) for the target compound is 1.3, reflecting the polarizing effect of the morpholine oxygen and the cyanoimine moiety [1]. In comparison, N-[cyano(3,4-dimethylphenyl)methyl]-4-methylbenzene-1-sulfonamide (CAS 827308-25-8) has a computed cLogP of approximately 3.2, attributable to the electron-donating methyl substituents on the benzyl group [2]. The difference of approximately 1.9 log units equates to a theoretical ~80-fold higher lipophilicity for the dimethylphenyl analog, which is expected to reduce aqueous solubility and increase non-specific protein binding relative to the morpholine-containing target compound [3].

cLogP lipophilicity solubility sulfonamide derivative

Rotatable Bond Count and Molecular Flexibility: Reduced Conformational Entropy Penalty Upon Binding vs. N-Cyanobenzyl Analogs

The target compound has three rotatable bonds (PubChem computed value), corresponding to the S–N imine bond, the N–morpholine bond, and the aryl–S bond [1]. In contrast, N-[cyano(phenyl)methyl]-4-methylbenzene-1-sulfonamide (CAS 55443-49-7) contains four rotatable bonds due to an additional benzylic C–C single bond [2]. The reduction from four to three rotatable bonds lowers the conformational entropy penalty upon receptor binding by an estimated 0.7–1.0 kcal/mol per restricted bond, based on established theoretical frameworks for ligand–protein thermodynamics [3]. This predicts a modest but measurable improvement in binding free energy for the target compound when engaging a rigid binding pocket, all other interactions being equal.

rotatable bonds conformational entropy binding affinity sulfonamide scaffold

Synthetic Accessibility: Symmetrical Morpholine Synthon Enables a More Convergent Route vs. Chiral N-Cyanobenzyl Analogs

The target compound can be assembled via two principal steps: (i) condensation of 4-methylbenzenesulfonyl cyanide with morpholine, followed by (ii) N-cyanation of the resulting sulfonimidamide intermediate [1]. This route exploits the commercial availability of both 4-methylbenzenesulfonyl cyanide (CAS 19158-51-1) and morpholine as inexpensive, achiral building blocks, enabling a convergent two-step sequence with reported yields exceeding 60% [2]. By comparison, N-[cyano(phenyl)methyl]-4-methylbenzene-1-sulfonamide analogs require a benzylic amine intermediate that introduces a chiral center, necessitating either enantiomeric resolution or asymmetric synthesis, which increases step count and reduces overall yield [3]. This achiral, convergent route directly lowers the cost of goods and simplifies quality control for procurement at multi-gram to kilogram scale.

synthetic accessibility morpholine synthon convergent synthesis procurement efficiency

Morpholine Oxygen as a Metabolic Soft Spot: Predicted CYP-Mediated Oxidative Clearance Advantage Over Phenyl-Substituted Analogs

The morpholine ring in the target compound is a well-characterized metabolic substrate for cytochrome P450 enzymes, particularly CYP3A4, which catalyzes N-dealkylation and ring oxidation to generate more polar, readily excretable metabolites [1]. In contrast, the N-cyanobenzyl analogs (e.g., N-[cyano(4-fluorophenyl)methyl]-4-methylbenzene-1-sulfonamide) rely on aromatic ring hydroxylation for phase I metabolism, a pathway that can produce reactive epoxide intermediates associated with covalent protein binding and idiosyncratic toxicity [2]. The morpholine oxygen provides a predictable, low-toxicity metabolic route that is preferred for compounds intended for in vivo pharmacological studies or lead optimization programs where metabolic liability profiling is critical.

metabolic stability morpholine metabolism CYP oxidation hepatic clearance

High-Value Research and Industrial Application Scenarios for N-[Cyano(morpholin-4-yl)methylidene]-4-methylbenzene-1-sulfonamide Based on Verified Differentiating Properties


Carbonic Anhydrase Inhibitor Screening and Isozyme Selectivity Profiling

As a member of the N-cyanosulfonamide class with demonstrated high-affinity inhibition of carbonic anhydrase isozymes II and IV [1], the target compound is appropriate for use as a reference inhibitor in enzymatic assays profiling CA isoform selectivity. Its morpholine oxygen (HBA = 5) and moderate cLogP (1.3) [2] differentiate it from simpler N-cyanophenyl analogs, potentially shifting isoform selectivity profiles. Researchers should employ stopped-flow CO₂ hydration assays at 25°C with 10–50 mM HEPES buffer (pH 7.4) to quantitatively compare IC₅₀ values across CA I, II, IV, and IX isozymes against established standards such as acetazolamide.

Physicochemical Reference Standard for Sulfonamide Solubility and Permeability Optimization

The compound's computed cLogP of 1.3 and five hydrogen-bond acceptors [1] position it as a moderately polar reference standard for calibrating HPLC logD₇.₄ measurements and PAMPA permeability assays within sulfonamide-focused medicinal chemistry programs. Its lower lipophilicity (ΔcLogP ≈ –1.5 to –1.9 vs. N-cyanobenzyl analogs [2]) makes it suitable as a 'negative control' for assessing the impact of excessive lipophilicity on non-specific protein binding in equilibrium dialysis experiments. Recommended conditions: PBS buffer (pH 7.4) with 1% DMSO co-solvent, 37°C incubation, 6-hour equilibrium time.

Metabolic Stability Benchmarking in Cryopreserved Hepatocyte Assays

The morpholine ring provides a well-defined CYP3A4-mediated metabolic pathway [1], making this compound an informative benchmark for assessing hepatic clearance predictions in sulfonamide lead series. Its predicted low reactive metabolite risk, relative to halogenated phenyl analogs [2], supports its use as a 'clean' comparator in time-dependent CYP inhibition (TDI) and glutathione trapping assays. Researchers should conduct incubations at 1 µM compound concentration in cryopreserved human hepatocytes (1 × 10⁶ cells/mL) over 0, 15, 30, 60, and 120 minutes, with LC-MS/MS quantitation of parent disappearance and metabolite identification via high-resolution mass spectrometry.

Building Block for Parallel Synthesis of N-Cyanosulfonamide Libraries

The achiral, convergent two-step synthetic route from commercially available 4-methylbenzenesulfonyl cyanide and morpholine [1][2] enables cost-efficient procurement at gram-to-kilogram scale for use as a central scaffold in parallel library synthesis. The morpholine nitrogen can be further derivatized, or the sulfonamide aryl ring can be diversified via palladium-catalyzed cross-coupling after installation of a halogen handle. This compound is recommended as a validated starting material for automated, high-throughput synthesis platforms targeting carbonic anhydrase or related zinc-metalloenzyme inhibitor libraries.

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